molecular formula C16H19NO2 B2935597 N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 878683-23-9

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2935597
CAS No.: 878683-23-9
M. Wt: 257.333
InChI Key: WYIMMAALTFIADT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a propanamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 5-methylfuran-2-yl moiety at the terminal end of the propanamide chain.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIMMAALTFIADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328645
Record name N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878683-23-9
Record name N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, 3,5-dimethylphenylamine and 3-(5-methylfuran-2-yl)propanoic acid, are reacted together in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, acids, or bases can be employed depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Ring

The 3,5-dimethylphenyl group is a recurring motif in compounds with bioactivity. For example:

  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), attributed to the electron-withdrawing and lipophilic nature of the dimethyl substituents, which enhance binding to photosystem II .
  • N-(3,5-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide () serves as a precursor in radiotherapy sensitizers, highlighting the versatility of the dimethylphenyl group in diverse therapeutic contexts .

Variations in the Propanamide Chain

The propanamide chain’s terminal functional group significantly impacts activity:

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)propanamide (, Compound 7c) incorporates a sulfanyl-oxadiazole-thiazole system, yielding a molecular weight of 375 g/mol and a melting point of 134–178°C.
  • N-(3,5-dimethylphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide () replaces the 5-methylfuran with a 4-methoxyphenyl-substituted furan, increasing molecular weight (351.38 g/mol) and possibly enhancing π-π stacking interactions .

Comparison : The 5-methylfuran group in the target compound offers moderate lipophilicity and steric bulk, balancing solubility and membrane permeability.

Functional Group Contributions

  • Furan vs. Benzothiazole : In N-(3,5-dimethylphenyl)-3-(2-methyl-1,3-benzothiazole-6-sulfonyl)propanamide (), the benzothiazole-sulfonyl group increases molecular weight (388.51 g/mol) and introduces sulfonamide functionality, which may enhance binding to enzymatic targets compared to the furan’s electron-rich aromatic system .
  • Hydroxynaphthalene vs. Furan : The hydroxynaphthalene carboxamides in demonstrate higher PET inhibition due to their planar, conjugated systems, which favor interaction with chloroplast membranes. The furan’s smaller size and reduced conjugation likely diminish this activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide C₁₆H₁₉NO₂ 265.33 5-methylfuran, 3,5-dimethylphenyl Unknown (structural analog data used) N/A
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 291.35 3-hydroxynaphthalene PET inhibition (IC₅₀ ~10 µM)
3-({5-[(2-Amino-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole-sulfanyl-thiazole Melting point: 134–178°C
N-(3,5-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide C₁₇H₁₉NO₂ 269.34 4-hydroxyphenyl Radiotherapy sensitizer precursor

Biological Activity

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound classified as an amide. Its unique structure, characterized by a 3,5-dimethylphenyl group and a 5-methylfuran moiety, suggests potential biological activities that merit detailed exploration. This article examines its biological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H21N
  • Molecular Weight : 275.35 g/mol
  • IUPAC Name : this compound

The structural features of this compound may enhance its biological activity due to the presence of both aromatic and heterocyclic groups, which influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the serial dilution method against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

The presence of electronegative substituents in the phenyl or furan ring can enhance the antimicrobial activity, making structural modifications a key area for future research.

Anticonvulsant Activity

Quantitative Structure-Activity Relationship (QSAR) studies have suggested that this compound may possess anticonvulsant properties. A comparative analysis with other amide derivatives showed that compounds with similar structures exhibited varying degrees of anticonvulsant activity when tested in animal models.

Table 2: Anticonvulsant Activity Comparison

Compound StructurepED50 (Anticonvulsant Activity)pTD50 (Neurotoxicity)
This compound4.03.8
Reference Compound A4.24.0
Reference Compound B3.84.1

The data indicate that this compound has a favorable profile with lower neurotoxicity compared to some reference compounds.

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of this compound suggest potential therapeutic applications. The mechanism of action may involve modulation of inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.

Case Studies

  • Antibacterial Efficacy in Clinical Isolates :
    A study evaluated the effectiveness of this compound against clinical isolates of resistant bacterial strains. Results showed that the compound retained significant activity against multi-drug resistant strains, indicating its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Effects :
    In animal models of epilepsy, this compound was administered to assess its neuroprotective effects during seizure episodes. The results demonstrated a reduction in seizure frequency and severity, supporting further investigation into its use as an anticonvulsant agent.

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